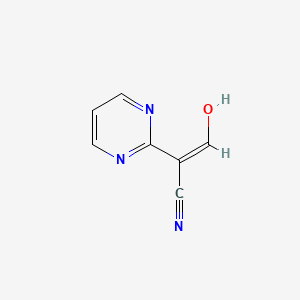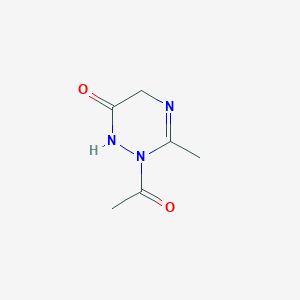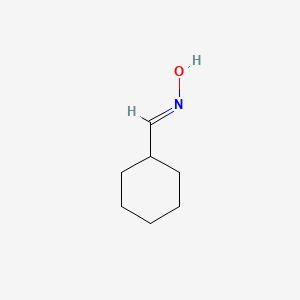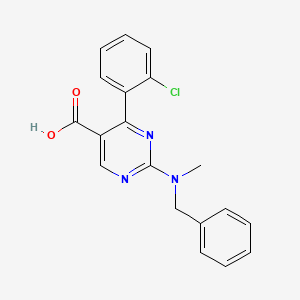
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, a chlorophenyl group, and a carboxylic acid group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine ring.
Attachment of the Benzyl(methyl)amino Group: This step involves the alkylation of the amino group on the pyrimidine ring with benzyl chloride and methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Methylamino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid
- 2-(Benzyl(methyl)amino)-4-phenylpyrimidine-5-carboxylic acid
Uniqueness
2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group, as well as the chlorophenyl group on the pyrimidine ring. This unique combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H16ClN3O2 |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C19H16ClN3O2/c1-23(12-13-7-3-2-4-8-13)19-21-11-15(18(24)25)17(22-19)14-9-5-6-10-16(14)20/h2-11H,12H2,1H3,(H,24,25) |
Clé InChI |
JQYLQNLANICGMH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


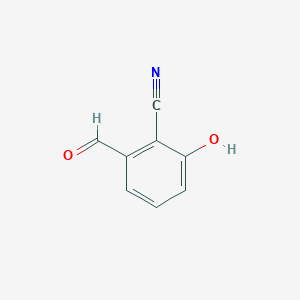
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
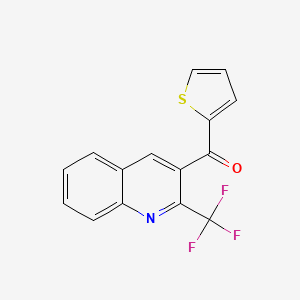
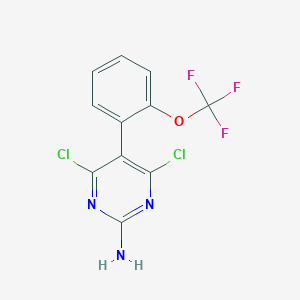
![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
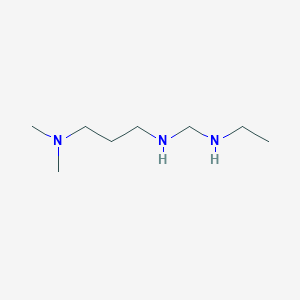
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

